![molecular formula C17H17N5O3 B2927437 8-(2-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-79-3](/img/structure/B2927437.png)

8-(2-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

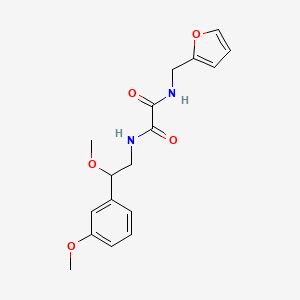

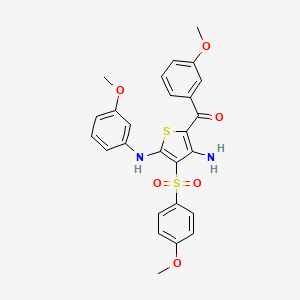

Quinazolinone and imidazole derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Synthesis Analysis

Quinazolin-4(3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as the Niementowski reaction . Imidazole derivatives have been synthesized using various methods, including the reaction of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a heterocyclic ring containing nitrogen atoms. In the case of imidazole, it is a five-membered ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

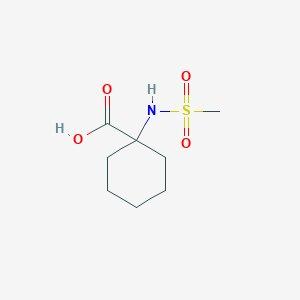

The chemical reactions involving these compounds are diverse and depend on the specific derivative and reaction conditions. For example, the synthesis of 2-styryl-4(3H)-quinazolinone derivatives involves the reaction of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. Generally, they are highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Derivatives : The compound has been involved in the synthesis of various derivatives, exploring its versatility in chemical reactions. Studies have highlighted methods to obtain new compounds by intramolecular alkylation, leading to the creation of substances with potential biological activities (Ondrej Simo, A. Rybár, & J. Alföldi, 1998).

- Exploration of Biological Potentials : Research has also been conducted on the synthesis of specific derivatives of this compound, evaluating their serotonin receptor affinity and phosphodiesterase (PDE) inhibitor activity. This highlights the compound's relevance in the development of new therapeutic agents (A. Zagórska et al., 2016).

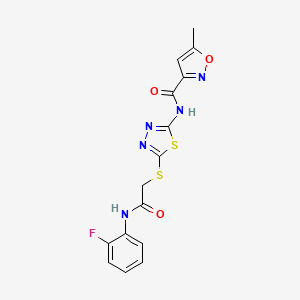

Potential Therapeutic Applications

- Antidepressant and Anxiolytic Potential : Certain derivatives have been synthesized and tested for their potential as antidepressant and anxiolytic agents. The research included the evaluation of receptor affinity and the preliminary pharmacological evaluation of these derivatives (A. Zagórska et al., 2009; A. Zagórska et al., 2015).

- Receptor Binding and Activity Studies : Further studies have investigated the structure-activity relationships of new series of imidazo[2,1-f]purinones, showing their potential as potent and selective adenosine receptor antagonists, which could lead to the development of new therapeutic strategies (P. Baraldi et al., 2008).

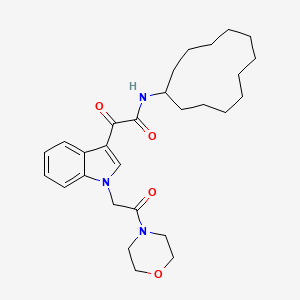

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological system in which they are acting. They have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .

Future Directions

The future directions in the research of these compounds could involve the development of novel derivatives with enhanced pharmacological activities and improved safety profiles. The emergence of drug resistance has created a critical and unmet medical requirement for the innovation and development of novel classes of antibacterial agents .

properties

IUPAC Name |

6-(2-hydroxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-9-10(2)22-13-14(19(3)17(25)20(4)15(13)24)18-16(22)21(9)11-7-5-6-8-12(11)23/h5-8,23H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDUYMNWXPTRHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2927354.png)

![2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2927357.png)

![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)

![2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol](/img/structure/B2927365.png)

![2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2927368.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2927369.png)